molecular formula C16H20ClN3O5 B8087104 Golotimod (hydrochloride)

Golotimod (hydrochloride)

Cat. No.: B8087104
M. Wt: 369.80 g/mol
InChI Key: YYTBHYZPAMPQGT-YLAFAASESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCV 07 (hydrochloride), also known as Golotimod hydrochloride, is an immunomodulating peptide with notable antimicrobial activity. It is a dipeptide composed of gamma-D-glutamyl-L-tryptophan. This compound has shown significant potential in enhancing the efficacy of antituberculosis therapy, stimulating thymic and splenic cell proliferation, and improving macrophage function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCV 07 (hydrochloride) typically involves the coupling of gamma-D-glutamyl and L-tryptophan. The process can be summarized as follows:

    Coupling Reaction: Gamma-D-glutamyl is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Addition of L-Tryptophan: L-tryptophan is then added to the activated gamma-D-glutamyl to form the dipeptide.

    Purification: The resulting dipeptide is purified using techniques such as crystallization or chromatography.

    Hydrochloride Formation: The purified dipeptide is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of SCV 07 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used for the coupling reaction.

    Purification: Industrial-scale chromatography or crystallization methods are employed.

    Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

SCV 07 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The tryptophan moiety can undergo oxidation under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Substitution reactions can occur at the amino acid residues.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions vary depending on the desired substitution, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions include modified versions of SCV 07 (hydrochloride) with altered functional groups, which can be used for further research and development.

Scientific Research Applications

SCV 07 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

SCV 07 (hydrochloride) exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Gamma-D-glutamyl-L-tryptophan: The non-hydrochloride form of SCV 07.

    Other Immunomodulating Peptides: Compounds like thymosin alpha-1 and interleukin-2.

Uniqueness

SCV 07 (hydrochloride) is unique due to its dual role as an immunomodulator and antimicrobial agent. Its ability to enhance antituberculosis therapy and modulate immune responses makes it a valuable compound in both research and therapeutic contexts .

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTBHYZPAMPQGT-YLAFAASESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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